molecular formula C9H6CuNO B14708810 (8-Quinolinolato-N1,O8)copper CAS No. 24559-43-1

(8-Quinolinolato-N1,O8)copper

Cat. No.: B14708810
CAS No.: 24559-43-1
M. Wt: 207.70 g/mol
InChI Key: YXIMXYHPMWLZJQ-UHFFFAOYSA-M
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Description

(8-Quinolinolato-N1,O8)copper, also known as copper 8-quinolinolate, is a coordination compound where copper is chelated by 8-quinolinol. This compound is known for its stability and has been widely studied for its various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Quinolinolato-N1,O8)copper typically involves the reaction of copper salts with 8-quinolinol in an appropriate solvent. One common method is to dissolve copper(II) sulfate in water and then add 8-quinolinol dissolved in ethanol. The reaction mixture is stirred, and the product precipitates out as a solid, which is then filtered and dried.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (8-Quinolinolato-N1,O8)copper undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different copper oxidation states.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The ligand (8-quinolinol) can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

    Substitution: Various ligands can be introduced in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Higher oxidation state copper complexes.

    Reduction: Lower oxidation state copper complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

(8-Quinolinolato-N1,O8)copper has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its antimicrobial properties and potential use in biocidal formulations.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the production of antifouling paints and wood preservatives due to its biocidal properties.

Mechanism of Action

The mechanism by which (8-Quinolinolato-N1,O8)copper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species, leading to oxidative stress in microbial cells, which results in cell death. In therapeutic applications, the compound may interact with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.

Comparison with Similar Compounds

  • Copper 8-hydroxyquinolate
  • Copper bis(8-quinolinolato)
  • Copper oxinate

Comparison: (8-Quinolinolato-N1,O8)copper is unique due to its specific coordination with 8-quinolinol, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

24559-43-1

Molecular Formula

C9H6CuNO

Molecular Weight

207.70 g/mol

IUPAC Name

copper(1+);quinolin-8-olate

InChI

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1

InChI Key

YXIMXYHPMWLZJQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+]

Origin of Product

United States

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